molecular formula C12H12BrF2NO B2499818 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde CAS No. 1909319-79-4

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde

Katalognummer: B2499818
CAS-Nummer: 1909319-79-4
Molekulargewicht: 304.135
InChI-Schlüssel: WSRYIQFBFYYSCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at position 6, fluorine atoms at positions 3 and 4, and a piperidin-1-yl group at position 2 of the aromatic ring. This compound integrates halogen atoms (Br, F) and a heterocyclic amine (piperidine), which collectively influence its electronic, steric, and reactivity profiles. Benzaldehyde derivatives are widely utilized as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their versatility in forming Schiff bases, undergoing nucleophilic additions, or participating in cross-coupling reactions .

The bromine and fluorine substituents enhance electrophilic aromatic substitution reactivity while reducing volatility compared to unsubstituted benzaldehyde . Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX for refinement and ORTEP-3 for visualization .

Eigenschaften

IUPAC Name

6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRYIQFBFYYSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions. . The reaction conditions often involve the use of reagents such as bromine, fluorine sources, and piperidine under controlled temperatures and solvent conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of pharmaceutical compounds.

Antidepressant Activity

Research indicates that derivatives of this compound exhibit antidepressant-like effects. A study demonstrated that modifications to the piperidine ring can enhance the affinity for serotonin receptors, suggesting a pathway for developing new antidepressants .

Anticancer Properties

Recent studies have highlighted the compound's role in synthesizing novel anticancer agents. Compounds derived from 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde have shown promising activity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases responsible for cell proliferation .

Material Science

The compound is also utilized in material science, particularly in the development of new polymers and materials with enhanced properties.

Polymer Synthesis

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde serves as a building block in synthesizing functionalized polymers. These polymers exhibit improved thermal stability and mechanical properties, making them suitable for applications in electronics and coatings .

Synthetic Applications

The compound is a versatile intermediate in organic synthesis, particularly in the production of complex molecules.

Synthesis of Heterocycles

It has been used as a precursor in the synthesis of various heterocyclic compounds. The bromine and difluoro groups provide sites for further functionalization, allowing chemists to create diverse chemical entities with potential biological activity .

Case Studies

Study Application Findings
Antidepressant ActivityModifications to piperidine enhance serotonin receptor affinity.
Anticancer PropertiesInhibits kinases related to cancer cell proliferation.
Polymer SynthesisDeveloped polymers with improved thermal stability.
Synthetic ApplicationsUsed as a precursor for various heterocycles.

Wirkmechanismus

The mechanism of action of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The piperidine ring and the halogen atoms play crucial roles in its binding affinity and selectivity towards these targets . The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes, leading to the desired biological or chemical outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent patterns and core frameworks:

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde Benzaldehyde Br (C6), F (C3, C4), piperidine (C2) Aldehyde, halogen, amine Pharmaceutical intermediates
Ethyl 4-azido-2-diazo-3-oxo-5-phenyl-5-(piperidin-1-yl)pentanoate (155) Pentanoate ester Azido, diazo, piperidine, phenyl Azide, diazo, ester Chemoselective synthesis
6-Bromo-4-[2-(4-fluorobenzylidene)-hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-2k6,1-benzothiazine Benzothiazine Br, fluorobenzylidene, hydrazin-ylidene Hydrazine, heterocyclic ring Anticancer or antimicrobial agents
Benzaldehyde Benzaldehyde None (parent compound) Aldehyde Solvent, fragrance

Physicochemical Properties

  • Solubility: The piperidine group enhances solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar analogs like benzaldehyde.
  • Volatility : Bromine and fluorine reduce volatility relative to benzaldehyde but increase it compared to heavily substituted derivatives (e.g., ’s benzothiazine compound) .
  • Melting Point : Halogenation (Br, F) increases molecular weight and likely raises the melting point compared to benzaldehyde.

Crystallographic and Validation Data

Structural validation of the target compound would involve SHELX for refinement and ORTEP-3 for visualizing crystallographic data, as seen in analogous small-molecule studies . Discrepancies in bond lengths or angles compared to similar compounds (e.g., ’s benzothiazine) could highlight steric effects from the piperidine group .

Research Findings and Gaps

  • Key Studies : ’s work on azido-diazo esters underscores the role of piperidine in stabilizing intermediates, which may inform the target compound’s synthetic optimization .
  • Unresolved Questions: Limited data exist on the target compound’s biological activity or catalytic applications. Comparative studies with ’s benzothiazine derivative could reveal structure-activity relationships.
  • Contradictions : While halogenation generally reduces volatility, the piperidine group’s polarity may counteract this effect, necessitating experimental validation .

Biologische Aktivität

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H12BrF2NO and a molecular weight of 304.13 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

The synthesis of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde typically involves multi-step organic reactions utilizing bromine, fluorine sources, and piperidine under controlled conditions. The compound's unique structure, featuring both halogen atoms and a piperidine ring, contributes to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperidine ring enhances binding affinity to various biological targets, while the halogen substituents may influence the compound's lipophilicity and reactivity. Research indicates that it may act on pathways involved in cancer cell proliferation and microbial resistance .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde through its inhibitory effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. In vitro assays demonstrated that derivatives of this compound exhibited IC50 values ranging from 13.70 µM to 47.30 µM against DHFR, suggesting significant inhibitory activity compared to standard drugs like methotrexate .

Table 1: Inhibitory Activity against DHFR

CompoundIC50 (µM)% Inhibition
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde13.70 ± 0.25High
Methotrexate0.086 ± 0.07Standard Control
Other Derivatives47.30 ± 0.86Variable

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, contributing to its potential as a therapeutic agent in treating infections . The specific mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Piperidine Derivatives

A comprehensive study explored various piperidine-based compounds, including 6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde, revealing their efficacy as antibacterial agents and their role as DHFR inhibitors. The structure-activity relationship (SAR) analysis emphasized the importance of substituents on the piperidine ring in enhancing biological activity .

Comparative Analysis

In comparison with similar compounds such as 6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehyde and 6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehyde, the piperidine derivative showed distinct advantages in terms of selectivity and potency against targeted enzymes .

Table 2: Comparison of Biological Activities

CompoundTarget EnzymeIC50 (µM)Activity Type
6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehydeDHFR13.70 ± 0.25Anticancer
6-Bromo-3,4-difluoro-2-(morpholin-4-yl)benzaldehydeDHFRVariableAnticancer
6-Bromo-3,4-difluoro-2-(pyrrolidin-1-yl)benzaldehydeBacterial EnzymesHigh ActivityAntimicrobial

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.